Quinazolin-6-amine
Overview
Description
Synthesis Analysis
Several methods have been developed for the synthesis of quinazolin-6-amine derivatives. One approach involves the Pd-catalyzed amination of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives, which have been optimized for reactions with various amines under specific conditions . Another method describes a single-step synthesis of 2,3-dialkyl-6-nitro-quinazolin-4(3H)-imines from simple carbonyl compounds, primary amines, or amino acid methyl esters . Additionally, a one-pot synthesis of quinazolin-4(3H)-ones from anthranilic acid, amines, and ortho esters (or formic acid) using Yb(OTf)3 under solvent-free conditions has been reported, offering high yields and shorter reaction times . A series of quinazolin-4-amine derivatives containing p-toluenesulfonate moiety have also been synthesized through a reaction involving 4-chloro-7-methoxyquinazolin-6-yl acetate and substituted anilines .
Molecular Structure Analysis
The molecular structure of quinazolin-6-amine derivatives is characterized by the presence of a quinazoline core, which can be substituted at various positions to yield a wide range of compounds with diverse properties. The structure of these derivatives is typically confirmed using techniques such as elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Quinazolin-6-amine derivatives participate in various chemical reactions, including amination, nitration, and cyclization. The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions. For instance, the relative reactivities of 6-bromo and 6-chloro-2,3-disubstituted quinazolinones with p-toluidine have been studied, showing that the 6-bromo analogue is more reactive . Additionally, the formation of new heterocyclic rings in quinazolin-6-amine derivatives can occur through spontaneous intramolecular reactions of amino and cyano groups present in key intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-6-amine derivatives are closely related to their molecular structure. These properties can be tailored by modifying the substituents on the quinazoline core. For example, the introduction of a p-toluenesulfonate moiety can affect the solubility and reactivity of the resulting quinazolin-4-amines . The solvent-free synthesis methods developed for these compounds also highlight the importance of reaction conditions in determining the final properties of the synthesized molecules .
Scientific Research Applications
1. Synthesis and Optical Properties
Quinazolin-2-amine derivatives have been synthesized and characterized for their optical and thermal properties. These compounds exhibit enhanced fluorescence in both solid and solution states and have potential as fluorescent bio-imaging agents (Jinlai et al., 2016).
2. Antimalarial Activity
6,7-Dimethoxyquinazoline-2,4-diamines, a type of quinazoline derivative, have been synthesized and evaluated for their antimalarial activity. One such compound, SSJ-717, has shown promising results as an antimalarial drug lead (Mizukawa et al., 2021).
3. Histamine Receptor Inverse Agonists
Quinazoline compounds have been identified as potent human histamine H4 receptor inverse agonists. They also possess affinity for the human histamine H1 receptor, indicating their potential as dual-action ligands with therapeutic benefits (Smits et al., 2008).
4. Anti-Tubercular Agents
Quinazoline derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents (Maurya et al., 2013).
5. Cytotoxic Evaluation in Cancer Research
Certain quinazolin-4(3H)-one derivatives have been synthesized and screened for antitumor activity against various human tumor cell lines, demonstrating their potential as cancer chemotherapeutic agents (Hekal & Abu El‐Azm, 2018).
6. Antibacterial Activity
Novel Schiff base derivatives of quinazolin-4(3H)-one have shown good to excellent antibacterial activities, indicating their potential in controlling bacterial infections (Wang et al., 2014).
7. Anti-Inflammatory Properties
Quinazoline derivatives have been identified with significant anti-inflammatory activity, opening avenues for their use in treating inflammation-related conditions (Srivastav et al., 2009).
8. Anticancer Drug Development
Quinazoline compounds have been extensively studied for their anticancer properties, with many patented as EGFR inhibitors and other therapeutic protein targets. Their structural diversity and effectiveness against various cancer cells make them a promising field in anticancer drug development (Ravez et al., 2015).
Future Directions
Quinazoline derivatives, including Quinazolin-6-amine, continue to be a focus in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and synthesis of novel quinazoline-based compounds as potential drugs, particularly for anticancer potency . The structure-activity relationship of these compounds will also be a significant area of study .
properties
IUPAC Name |
quinazolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPXURFKAUHQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343356 | |
Record name | quinazolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazolin-6-amine | |
CAS RN |
101421-72-1 | |
Record name | 6-Quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101421-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | quinazolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Aminoquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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